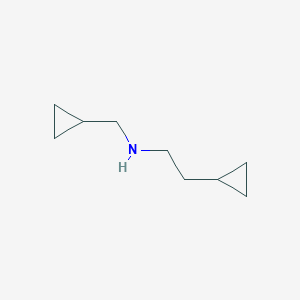
(2-Cyclopropylethyl)(cyclopropylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylethyl)(cyclopropylmethyl)amine is an organic compound with the molecular formula C9H17N. It is characterized by the presence of two cyclopropyl groups attached to an ethyl and a methyl amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(cyclopropylmethyl)amine typically involves the reduction of nitriles or amides. One common method includes the reduction of cyclopropanecarbonitrile using sodium borohydride in the presence of nickel dichloride as a catalyst. The reaction is carried out in tetrahydrofuran under controlled temperatures ranging from 20-45°C .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for cost-effectiveness and safety. The process involves the same reduction reaction but is scaled up with appropriate safety measures and equipment to handle larger quantities of reactants and products .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropylethyl)(cyclopropylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
(2-Cyclopropylethyl)(cyclopropylmethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Cyclopropylethyl)(cyclopropylmethyl)amine exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can act as an inhibitor of cytochrome P450 enzymes by undergoing initial one-electron oxidation at nitrogen, leading to the scission of the cyclopropane ring and covalent modification of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the additional cyclopropylmethyl group.
Cyclopropylmethylamine: Contains a single cyclopropyl group attached to a methyl amine.
Cyclopropylethylamine: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(2-Cyclopropylethyl)(cyclopropylmethyl)amine is unique due to the presence of two cyclopropyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2-cyclopropyl-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C9H17N/c1-2-8(1)5-6-10-7-9-3-4-9/h8-10H,1-7H2 |
Clave InChI |
AMUPTOUXSKVYLV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCNCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)

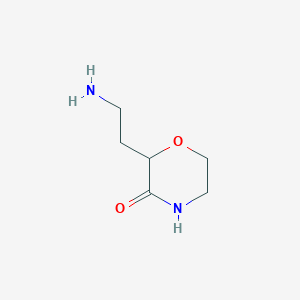
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)

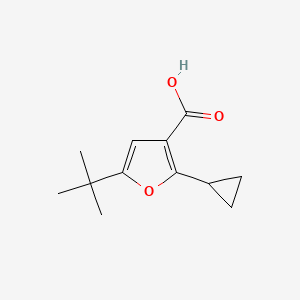
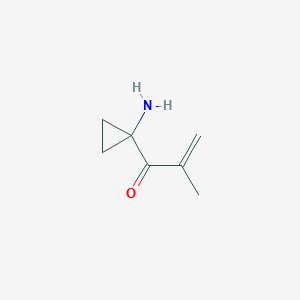
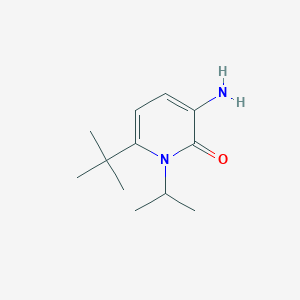
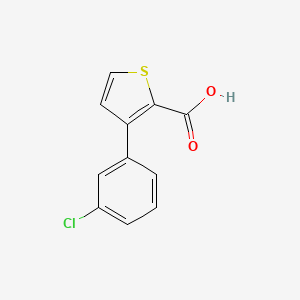
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)

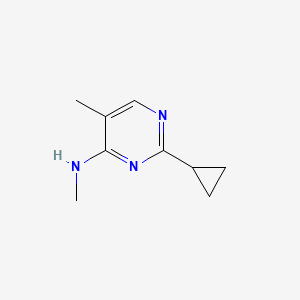
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
